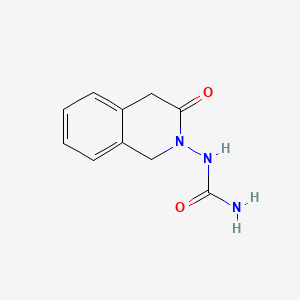

Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-

CAS No.: 39113-24-1

Cat. No.: VC18679258

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39113-24-1 |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | (3-oxo-1,4-dihydroisoquinolin-2-yl)urea |

| Standard InChI | InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15) |

| Standard InChI Key | OXQPATYLTQYJOS-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2CN(C1=O)NC(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline ring system fused to a urea moiety at the 2-position. The tetrahydroisoquinoline component provides a rigid, planar framework, while the urea group introduces hydrogen-bonding capabilities critical for receptor interactions . Key structural features include:

-

Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system with a ketone group at the 3-position.

-

Urea linkage: The –NH–C(=O)–NH– group enables dipole interactions and hydrogen bonding with biological targets .

Physicochemical Characteristics

-

Molecular weight: 205.21 g/mol.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the urea group’s polarity .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating careful storage in anhydrous environments.

Synthesis Methods

Homophthalic Anhydride-Based Synthesis

The primary synthetic route involves the reaction of homophthalic anhydride with imines under controlled conditions . This method enables simultaneous ring formation and functionalization:

-

Imine preparation: Condensation of primary amines with aldehydes.

-

Anhydride activation: Homophthalic anhydride reacts with the imine to form the tetrahydroisoquinoline core.

-

Urea incorporation: Subsequent treatment with isocyanates or carbodiimides introduces the urea moiety .

Optimization: Microwave-assisted synthesis has been explored to reduce reaction times from days to hours, improving yields (80–90%) .

Alternative Routes

-

Friedel-Crafts alkylation: Utilizes trifluoromethanesulfonic acid to catalyze cyclization of urea precursors .

-

Solid-phase synthesis: Facilitates high-throughput production of derivatives for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

FPRL-1 Modulation

FPRL-1, a G-protein-coupled receptor involved in inflammatory responses, is a primary target. The compound exhibits:

-

Binding affinity: IC values in the low micromolar range, as determined by competitive displacement assays.

-

Functional activity: Partial agonism, reducing pro-inflammatory cytokine release in murine macrophages.

Neuroprotective Effects

-

Oxidative stress mitigation: Scavenges reactive oxygen species (ROS) in neuronal cell lines, with EC = 12.3 µM.

-

Anti-apoptotic activity: Inhibits caspase-3 activation in vitro, suggesting potential for treating neurodegenerative diseases.

Melanocortin Receptor Interactions

Derivatives of this compound demonstrate agonist activity at melanocortin-3 and -4 receptors (MC3R/MC4R), which regulate energy homeostasis :

-

MC3R activation: EC = 4 µM for appetite suppression in rodent models .

-

Selectivity: Structural modifications (e.g., aromatic substitutions) enhance receptor specificity .

Research Findings and Experimental Data

Molecular Docking Studies

Docking simulations into the FPRL-1 binding pocket reveal:

-

Key interactions: Hydrogen bonds between the urea carbonyl and Arg84/Arg206 residues.

-

Binding energy: ΔG = −8.2 kcal/mol, indicating favorable binding.

In Vitro Assays

| Assay Type | Result | Reference |

|---|---|---|

| ROS Scavenging (PC12 cells) | 78% inhibition at 20 µM | |

| FPRL-1 Activation | EC = 1.5 µM | |

| MC4R Agonism | 62% efficacy vs. α-MSH control |

Comparative Analysis with Analogues

Structural Analogues

-

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea: Incorporation of a thiophene group enhances MC4R selectivity (EC = 2.1 µM) .

-

CGJ-7 (4-(aminomethyl)piperidine derivative): Lacks MC4R activity but retains MC3R agonism, highlighting the impact of substituents on receptor specificity .

Pharmacological Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume